molecular formula C21H23NO5 B15269821 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid

Cat. No.: B15269821
M. Wt: 369.4 g/mol
InChI Key: LXKOSRGROJKAKW-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound features a pentanoic acid backbone with a methoxy substituent at the C4 position, which influences its steric and electronic properties during peptide assembly . Its molecular formula is C₂₂H₂₅NO₅, with a molar mass of 383.44 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid

InChI

InChI=1S/C21H23NO5/c1-13(26-2)11-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LXKOSRGROJKAKW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . This enables the sequential addition of amino acids to form peptide chains.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent/Modification Key Properties/Applications References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid (Target) C₂₂H₂₅NO₅ 383.44 C4 methoxy, pentanoic acid Moderate hydrophilicity, low steric hindrance
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid C₂₀H₂₁NO₅ 355.39 C4 methoxy, butanoic acid Shorter chain; increased rigidity
2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid C₂₀H₁₉NO₄ 337.37 C4 unsaturated (pentenoic acid) Higher conformational flexibility
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid (2e) C₂₇H₃₄N₃O₄ 476.58 C5 4-methylpiperazinyl Enhanced solubility in polar solvents
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid C₂₂H₂₅NO₄ 367.44 C4 dimethyl High steric hindrance; slower coupling
2-({…}amino)-4-methoxy-4-oxobutanoic acid C₂₀H₁₉NO₆ 369.37 C4 methoxy and ketone Reactivity due to oxo group

Stability and Handling

  • The methoxy group in the target compound enhances stability compared to ester-containing analogs (e.g., 4-methoxy-4-oxobutanoic acid), which are prone to hydrolysis .
  • Storage recommendations align with other Fmoc-amino acids: dry, room temperature, and protection from light .

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